molecular formula C8H8O3 B1450250 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid CAS No. 1596746-91-6

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid

Cat. No. B1450250
M. Wt: 152.15 g/mol
InChI Key: UIKXPQHSUCBEDS-UHFFFAOYSA-N
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Description

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is a chemical compound with a unique ring structure. It has a CAS Number of 1596746-91-6 and a molecular weight of 152.15 .


Molecular Structure Analysis

The molecular formula of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is C8H8O3 . The structure includes a cyclopenta[c]furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom.


Physical And Chemical Properties Analysis

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Furan Derivatives

Research indicates significant interest in the synthesis of furan derivatives due to their importance in organic and medicinal chemistry. For example, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents has been reported as an efficient method for synthesizing 4-substituted furan-2-one products, highlighting the utility of this approach in accessing various furan derivatives with potential applications in pharmaceuticals and materials science (Kiyokawa et al., 2017).

Asymmetric Synthesis and Medicinal Chemistry Applications

The asymmetric synthesis of nucleoside analogues from related cyclopentenone derivatives, including efforts to synthesize 4′-C-benzyl-2′,3′-dideoxynucleoside analogues from 3-benzyl-2-hydroxy-2-cyclopenten-1-one, demonstrates the potential of furan carboxylic acid derivatives in the development of therapeutic agents (Jõgi et al., 2008).

Enhancing Fragmentation of Furan Compounds

Studies on the carboxylation and fragmentation of furan compounds, such as the investigation into dissociative electron attachment to 2-furoic acid, have shed light on the stability and reactivity of furan rings, providing insights that could be applied in designing more efficient synthetic routes or in the environmental breakdown of furan-based compounds (Zawadzki et al., 2020).

Controlled Synthesis for Industrial Applications

The controlled synthesis of furan carboxylic acids from biomaterials, such as the dual-enzyme cascade systems for converting 5-hydroxymethylfurfural (HMF) to furan carboxylic acids, indicates the growing importance of sustainable and efficient production methods for biobased building blocks in the pharmaceutical and polymer industries (Jia et al., 2019).

Innovative Routes to Complex Structures

Research into the synthesis of complex furan and cyclopenta derivatives explores novel synthetic routes and mechanisms, providing valuable insights for the development of new materials and drugs. This includes the multicomponent domino synthesis of cyclopenta[b]furan-2-ones, showcasing advanced strategies for constructing densely functionalized molecules with potential applications in drug discovery and materials science (Riveira et al., 2018).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXPQHSUCBEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid

CAS RN

1596746-91-6
Record name 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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